4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((2,3-DIMETHOXYBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a complex organic compound with the molecular formula C15H14N4O3S. This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,3-DIMETHOXYBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves the condensation of 2,3-dimethoxybenzaldehyde with 4-amino-5-phenyl-1,2,4-triazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-((2,3-DIMETHOXYBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
4-((2,3-DIMETHOXYBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-((2,3-DIMETHOXYBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-((2,4-DIMETHOXYBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
- 4-((3,4-DIMETHOXYBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
- 4-((2,5-DIMETHOXYBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
Uniqueness
4-((2,3-DIMETHOXYBENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is unique due to its specific substitution pattern on the benzylidene and triazole rings This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds
Properties
Molecular Formula |
C17H16N4O2S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N4O2S/c1-22-14-10-6-9-13(15(14)23-2)11-18-21-16(19-20-17(21)24)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,20,24)/b18-11+ |
InChI Key |
IBHRRZQEQACVTP-WOJGMQOQSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/N2C(=NNC2=S)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NN2C(=NNC2=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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